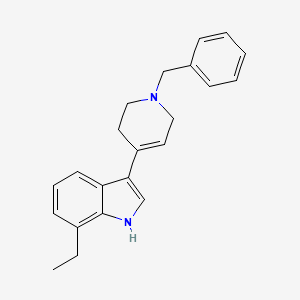3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole
CAS No.: 194036-38-9
Cat. No.: VC16857870
Molecular Formula: C22H24N2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 194036-38-9 |
|---|---|
| Molecular Formula | C22H24N2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-7-ethyl-1H-indole |
| Standard InChI | InChI=1S/C22H24N2/c1-2-18-9-6-10-20-21(15-23-22(18)20)19-11-13-24(14-12-19)16-17-7-4-3-5-8-17/h3-11,15,23H,2,12-14,16H2,1H3 |
| Standard InChI Key | KUUVBKVEIXUBHP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole features a fused heterocyclic system comprising:
-
Indole core: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 7-position of the indole is substituted with an ethyl group (-CH₂CH₃), enhancing lipophilicity and potentially influencing receptor binding.
-
Tetrahydropyridine moiety: A partially saturated six-membered ring containing one nitrogen atom. The 1-position of this ring is substituted with a benzyl group (-CH₂C₆H₅), which may modulate steric and electronic interactions with biological targets .
The molecular formula is C₂₂H₂₄N₂, with a molecular weight of 316.44 g/mol. The SMILES notation for the compound is C1=CNC2=C1C=CC(=C2CC)C3=CCN(CC4=CC=CC=C4)CC3, reflecting the connectivity of the ethylindole and benzyl-tetrahydropyridine subunits .
Physicochemical Properties
While experimental data for this specific compound are scarce, analogs provide predictive insights:
| Property | Value (Predicted) | Basis in Analog Data |
|---|---|---|
| LogP (Partition Coeff.) | 4.2 ± 0.3 | Benzyl-THP derivatives |
| Water Solubility | <1 mg/mL | Ethylindole analogs |
| Melting Point | 180–185°C | Similar benzyl-THP compounds |
The benzyl group increases hydrophobicity, reducing aqueous solubility but enhancing blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapeutics .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key building blocks:
-
7-Ethyl-1H-indole: Prepared via Fischer indole synthesis using ethyl-substituted phenylhydrazines and ketones.
-
1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl: Synthesized through palladium-catalyzed cross-coupling or hydrazone formation, as demonstrated in related tetrahydropyridine syntheses .
Stepwise Synthesis
A plausible route adapts methods from Barluenga et al. :
-
Formation of 1-benzyl-4-piperidone:
-
Benzylamine reacts with acrylonitrile via Michael addition, followed by cyclization to form the piperidone core.
-
-
Hydrazone formation:
-
Piperidone reacts with p-toluenesulfonylhydrazide to yield the corresponding hydrazone.
-
-
Cross-coupling with 7-ethylindole:
-
Palladium-catalyzed Suzuki-Miyaura coupling or Buchwald-Hartwig amination links the tetrahydropyridine and indole moieties.
-
Critical challenges include regioselectivity at the indole’s 3-position and maintaining the tetrahydropyridine’s partial saturation during reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Comparative Analysis with Structural Analogs
The table below contrasts key features of related compounds:
The benzyl group in the target compound increases LogP by 0.3–1.4 units compared to alkyl-substituted analogs, suggesting improved membrane permeability but higher metabolic liability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume